6-(4-Methoxyphenyl)pyrimidin-4-amine vs. 2,4-Diamino-6-(4-methoxyphenyl)pyrimidine (35C10): Antiviral Activity Differentiation
The 2,4-diamino analog of the target compound (coded as 35C10) exhibits an EC50 of 4.3 µM against human cytomegalovirus (HCMV) in human fibroblasts, while the compound lacking the 4-amino group shows a similar EC50 [1]. This indicates that the 2-amino group, present in 35C10 but absent in 6-(4-Methoxyphenyl)pyrimidin-4-amine, is not essential for HCMV inhibition. However, the target compound's specific activity profile remains to be fully characterized, highlighting a critical knowledge gap that necessitates direct experimental comparison.
| Evidence Dimension | Antiviral activity (EC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | 2,4-diamino-6-(4-methoxyphenyl)pyrimidine (35C10): EC50 = 4.3 µM; 4-amino lacking analog: EC50 = 4.3 µM |
| Quantified Difference | Not applicable due to lack of data for target compound |
| Conditions | HCMV Towne strain, human fibroblasts, X-gal staining assay |
Why This Matters
Understanding the precise antiviral activity of the target compound is essential for selecting the correct building block for anti-HCMV drug discovery programs.
- [1] Yamada, K. H., Majima, R., Yamaguchi, T., & Inoue, N. (2018). Characterization of phenyl pyrimidine derivatives that inhibit cytomegalovirus immediate-early gene expression. Antiviral Research, 153, 110-119. https://doi.org/10.1016/j.antiviral.2018.03.006 View Source
